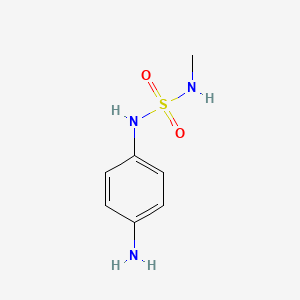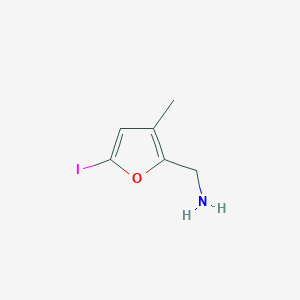
Ethyl 12-fluorododecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 12-fluorododecanoate: is an organic compound with the molecular formula C14H27FO2 It is a fluorinated ester, which means it contains a fluorine atom attached to a carbon chain, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 12-fluorododecanoate can be synthesized through the esterification of 12-fluorododecanoic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or a Lewis acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethyl 12-fluorododecanoate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: 12-fluorododecanoic acid or other oxidized derivatives.
Reduction: 12-fluorododecanol or other reduced derivatives.
Substitution: Various substituted fluorododecanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 12-fluorododecanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It can be used in studies involving fluorinated lipids and their interactions with biological membranes.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as enhanced stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of ethyl 12-fluorododecanoate involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its reactivity and interactions with other molecules. For example, the presence of fluorine can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. Additionally, the ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Methyl 12-fluorododecanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 12-chlorododecanoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Ethyl 12-bromododecanoate: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and resistance to metabolic degradation. The fluorine atom also enhances the compound’s lipophilicity, making it more suitable for applications involving lipid interactions.
Propriétés
Numéro CAS |
373-26-2 |
|---|---|
Formule moléculaire |
C14H27FO2 |
Poids moléculaire |
246.36 g/mol |
Nom IUPAC |
ethyl 12-fluorododecanoate |
InChI |
InChI=1S/C14H27FO2/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h2-13H2,1H3 |
Clé InChI |
UZDAUCVVNDPNCN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCCCCCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


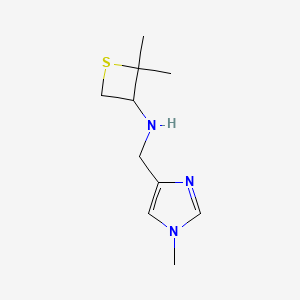
![2-(1H-Pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol](/img/structure/B12994170.png)

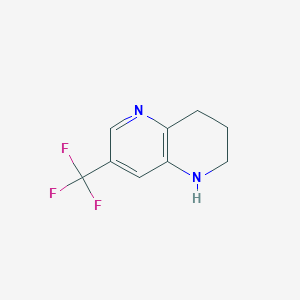
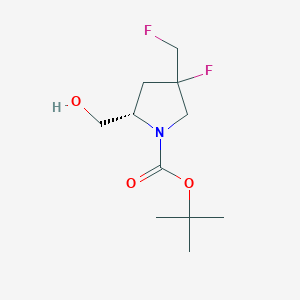
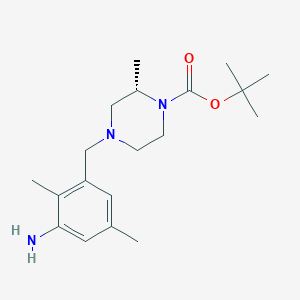

![3-[5-(3-Carboxy-acryloylamino)-naphthalen-1-ylcarbamoyl]-acrylic acid](/img/structure/B12994217.png)
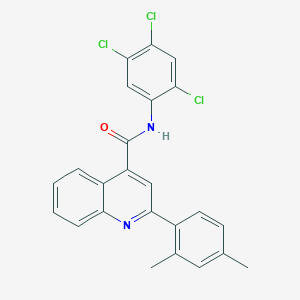


![2-(tert-Butyl) 3-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12994237.png)
